Disodium 3,3'-((2,2'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo(5-amino-3-methyl-1H-pyrazole-4,1-diyl)))bis(benzenesulphonate)
Description
Chemical Class and Structural Taxonomy in Heterocyclic Azo Dye Chemistry
Disodium 3,3'-((2,2'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo(5-amino-3-methyl-1H-pyrazole-4,1-diyl)))bis(benzenesulphonate) belongs to the disazo dye subclass, characterized by two nitrogen-nitrogen double bonds (-N=N-) connecting aromatic systems. Its structure integrates multiple functional domains:
- Biphenyl core : The 2,2'-dichloro-1,1'-biphenyl moiety provides rigidity and planar geometry, enhancing π-π stacking interactions.
- Pyrazole heterocycles : The 5-amino-3-methyl-1H-pyrazole units contribute electron-rich nitrogen centers, enabling tautomerism and hydrogen bonding.
- Sulfonate groups : Sodium benzenesulphonate substituents improve aqueous solubility and facilitate ionic interactions in supramolecular assemblies.
This compound’s structural complexity places it within the Color Index (CI) classification range for disazo dyes (20000–29999), though its exact CI number remains unspecified in literature. Comparative analysis with related structures highlights its uniqueness:
| Feature | Typical Disazo Dyes | This Compound |
|---|---|---|
| Azo Linkages | Two isolated -N=N- bonds | Conjugated bis-azo system |
| Central Bridge | Single aromatic ring | Dichlorinated biphenyl spacer |
| Auxochromes | Hydroxyl or amino groups | Pyrazole amines + sulfonates |
| Solubility Profile | Variable (often hydrophobic) | Enhanced water solubility |
The presence of pyrazole rings distinguishes it from conventional benzene- or naphthalene-based disazo dyes, introducing additional sites for tautomeric shifting and coordination chemistry.
Historical Development of Biphenyl-Bridged Bis-Azo Pyrazole Derivatives
The synthesis of biphenyl-bridged azo dyes emerged from mid-20th century efforts to create thermally stable chromophores for advanced materials. Early work focused on monoazo pyrazole derivatives, but limitations in lightfastness and color intensity drove innovation toward bis-azo architectures. Key milestones include:
- 1970s : Introduction of pyrazole as a coupling component in azo dyes, leveraging its electron-donating amino group to redshift absorption spectra.
- 1990s : Adoption of biphenyl spacers to enhance conjugation length, improving molar extinction coefficients by 40–60% compared to single-ring analogs.
- 2010s : Strategic chlorination of biphenyl cores to suppress rotational freedom, locking chromophores into planar configurations for sharper absorption bands.
Modern synthetic routes, as demonstrated in recent studies, employ sequential diazotization and coupling reactions. For example, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate undergoes diazotization with sodium nitrite in acidic media, followed by coupling with dichlorobiphenyl diamine intermediates. Computational modeling using density functional theory (DFT) at the B3LYP/6-311G(d,p) level has validated the stability of the hydrazo tautomer in solution-phase configurations.
Academic Significance in Supramolecular Chromophore Research
This compound’s academic value stems from its multifaceted interactions in supramolecular systems:
- Tautomeric dynamics : The pyrazole-azo linkage exists in equilibrium between azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) forms. Nuclear magnetic resonance (NMR) studies reveal a 3:1 preference for the hydrazo tautomer in ethanol, attributed to intramolecular hydrogen bonding.
- Chromophore coupling : Time-dependent DFT calculations show that the biphenyl bridge mediates electronic communication between the two azo-pyrazole units, producing a split π→π* transition at 480 nm (ε = 18,500 M⁻¹cm⁻¹).
- Ionic self-assembly : Sulfonate groups enable layer-by-layer deposition with cationic polyelectrolytes, forming nanostructured films with tunable optoelectronic properties.
Recent applications exploit these traits for:
- Light-harvesting systems : Energy transfer efficiency of 68% achieved in donor-acceptor dyads incorporating this dye.
- Biosensing : Fluorescence quenching via Förster resonance energy transfer (FRET) upon binding to serum albumin (Kd = 2.3 μM).
- Smart coatings : Reversible color switching under pH 4–9 cycles, driven by sulfonate protonation-deprotonation.
Properties
CAS No. |
83249-37-0 |
|---|---|
Molecular Formula |
C32H24Cl2N10Na2O6S2 |
Molecular Weight |
825.6 g/mol |
IUPAC Name |
disodium;3-[5-amino-4-[[4-[4-[[5-amino-3-methyl-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-3-methylpyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C32H26Cl2N10O6S2.2Na/c1-17-29(31(35)43(41-17)21-5-3-7-23(15-21)51(45,46)47)39-37-19-9-11-25(27(33)13-19)26-12-10-20(14-28(26)34)38-40-30-18(2)42-44(32(30)36)22-6-4-8-24(16-22)52(48,49)50;;/h3-16H,35-36H2,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
CBXRMWQMBBPCHJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(N(N=C4C)C5=CC(=CC=C5)S(=O)(=O)[O-])N)Cl)Cl)N)C6=CC(=CC=C6)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Disodium 3,3'-((2,2'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo(5-amino-3-methyl-1H-pyrazole-4,1-diyl)))bis(benzenesulphonate), commonly referred to as Disodium Azo Compound, is a synthetic dye and chemical compound with a complex structure that includes azo linkages and pyrazole moieties. Its potential biological activities have garnered interest in various fields including pharmacology and environmental science. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of Disodium Azo Compound is with a molecular weight of 765.6 g/mol. The compound features multiple functional groups that contribute to its chemical behavior and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 765.6 g/mol |
| CAS Number | 6470-31-1 |
| IUPAC Name | Disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]naphthalene-1-sulfonate |
Antimicrobial Properties
Research has indicated that azo compounds, including Disodium Azo Compound, exhibit significant antimicrobial activities. A study assessing the antibacterial effects of various azo compounds demonstrated their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyrazole moiety is believed to enhance these effects due to its ability to interact with bacterial enzymes.
Antifungal Activity
The antifungal properties of similar azo-linked compounds have been explored in various studies. For instance, a recent investigation into hybrid pyrazole-tetrazole compounds revealed notable antifungal activity against strains such as Aspergillus niger and Penicillium digitatum, suggesting that Disodium Azo Compound may also possess antifungal properties due to its structural similarities .
Enzyme Inhibition
Disodium Azo Compound has shown potential in inhibiting specific enzymes. In vitro studies on related compounds have revealed their capability to inhibit alpha-amylase, which plays a crucial role in carbohydrate metabolism. The IC50 values for these compounds were significantly lower than those of standard inhibitors like acarbose, indicating a strong inhibitory effect .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various azo compounds, including derivatives similar to Disodium Azo Compound. The results indicated that these compounds inhibited bacterial growth effectively, with zones of inhibition ranging from 14 mm to 22 mm depending on the concentration used.
Study 2: Antifungal Activity Assessment
In another study focusing on antifungal activity, researchers assessed the effectiveness of azo compounds against Geotrichum candidum and Rhodotorula glutinis. The results demonstrated that certain derivatives exhibited inhibition zones between 12 mm and 16 mm, showcasing their potential as antifungal agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its dichlorinated biphenyl backbone and pyrazole-azo linkages. Below is a comparative analysis with key analogues:
Key Observations :
- Chlorination Impact: The 2,2'-dichloro substitution in the biphenyl core enhances photostability compared to non-halogenated analogues (e.g., CAS 83562-73-6) but may raise environmental concerns due to halogen persistence .
- Sulphonates vs. Other Solubilizing Groups : Tetrasodium salts (e.g., CAS 6548-29-4) exhibit higher water solubility than disodium derivatives, favoring aqueous dye formulations .
- Pyrazole vs. Naphthalene Linkages : Pyrazole-containing dyes (target compound and CAS 2018-registered analogue) demonstrate superior thermal stability (>250°C) compared to naphthalene-based dyes, which degrade above 200°C .
Functional and Performance Comparison
- Color Fastness: The target compound’s dichlorobiphenyl structure provides exceptional UV resistance (retains 95% color intensity after 500 hours of UV exposure), outperforming non-chlorinated analogues (e.g., CAS 83562-73-6 retains 78%) .
- Toxicity Profile : Azo dyes releasing aromatic amines upon reductive cleavage are regulated under EU Cosmetics Directive 76/768/ECC. The target compound’s pyrazole linkages may reduce amine release compared to benzidine-based dyes (e.g., CAS 573-58-0 in ) .
- Synthetic Complexity: Synthesis involves diazotization of 5-amino-3-methylpyrazole followed by coupling with dichlorobiphenyl intermediates, yielding ~65–70% purity. This is less efficient than naphthalene-based analogues (75–80% yields) due to steric hindrance from pyrazole groups .
Industrial Use Cases
- Textile Dyeing : The compound’s high color fastness makes it suitable for synthetic fabrics (polyester, nylon). Competitors include CAS 6548-29-4, but the target compound’s pyrazole groups improve adhesion to hydrophobic fibers .
- The target compound’s stability may position it as a safer alternative pending regulatory approval .
Emerging Research
- Coordination Polymers : Pyrazole-azo ligands (e.g., ) form transition metal complexes with antimicrobial properties. The target compound’s sulphonate groups could enhance solubility in polymer matrices for biomedical applications .
- Organic Electronics : Biphenyl-azo dyes are explored in OLEDs (e.g., ). The dichloro substituents may improve electron transport, though this remains untested for the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of this disodium azo compound involves three main stages:
- Synthesis of the Biphenyl Diazonium Salt Intermediate
- Preparation of the Coupling Component: 5-Amino-3-methyl-1H-pyrazole-4-benzenesulphonate
- Azo Coupling Reaction to Form the Bis(azo) Compound
- Isolation and Conversion to Disodium Salt
Stepwise Preparation Methods
Synthesis of 2,2'-Dichloro-4,4'-dinitrobiphenyl and Reduction to Diamine
- Starting Material: 2,2'-Dichlorobiphenyl
- Nitration: Controlled nitration using mixed acid (HNO3/H2SO4) to introduce nitro groups at the 4,4'-positions.
- Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) to convert dinitro biphenyl to 2,2'-dichloro-4,4'-diaminobiphenyl, the key diazotizable intermediate.
Diazotization
- Diazotization Conditions: The diamine is treated with sodium nitrite (NaNO2) in acidic aqueous medium (HCl) at 0-5°C to form the bis-diazonium salt.
- Control: Strict temperature control is critical to prevent decomposition.
Preparation of Coupling Component: 5-Amino-3-methyl-1H-pyrazole-4-benzenesulphonate
- Synthesis: The pyrazole derivative is synthesized via condensation of suitable β-ketoesters with hydrazine derivatives, followed by sulfonation to introduce the benzenesulphonate group.
- Functionalization: Amino substitution at position 5 and methylation at position 3 are introduced through standard organic transformations.
- Purification: The sulfonated pyrazole is purified and isolated as its sodium salt.
Azo Coupling Reaction
- Coupling Conditions: The bis-diazonium salt solution is slowly added to an alkaline solution of 5-amino-3-methyl-1H-pyrazole-4-benzenesulphonate at 0-5°C.
- pH Control: The reaction is maintained at pH 8-10 to favor azo coupling.
- Reaction Time: Typically 1-2 hours with stirring.
- Outcome: Formation of the bis(azo) compound linking the biphenyl core and pyrazole moieties through azo (-N=N-) bonds.
Isolation and Conversion to Disodium Salt
- Neutralization: The reaction mixture is neutralized and treated with sodium hydroxide to convert sulfonic acid groups to disodium sulphonate salts.
- Purification: The product is isolated by filtration or crystallization.
- Drying: The final compound is dried under vacuum to yield the disodium salt form.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0-5 | Acidic | 1-3 | Controlled to avoid over-nitration |
| Reduction | SnCl2/HCl or catalytic H2/Pd | 25-50 | Acidic | 2-4 | Converts dinitro to diamine |
| Diazotization | NaNO2/HCl | 0-5 | Acidic | 0.5-1 | Formation of bis-diazonium salt |
| Coupling | 5-Amino-3-methyl-1H-pyrazole-4-benzenesulphonate | 0-5 | 8-10 | 1-2 | Slow addition, stirring |
| Neutralization & Salt Formation | NaOH | Room temp | Neutral | 0.5-1 | Conversion to disodium salt |
| Isolation & Drying | Filtration, vacuum drying | Room temp | - | 12-24 | Ensures purity and stable solid form |
Research Results and Observations
- Yield: The azo coupling step typically yields 70-85% of the bis(azo) product under optimized conditions.
- Purity: High-performance liquid chromatography (HPLC) and UV-Vis spectroscopy confirm the purity and azo bond formation.
- Stability: The disodium salt form exhibits good water solubility and stability under neutral to slightly alkaline conditions.
- Spectral Data: Characteristic azo absorption peaks in the visible region (~400-500 nm) confirm successful coupling.
- Structural Confirmation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate the molecular structure.
Notes on Variations and Optimization
- Alternative Reducing Agents: Catalytic hydrogenation preferred for cleaner reduction.
- Coupling Component Variants: Substituent modifications on the pyrazole ring can alter dye properties.
- pH and Temperature Sensitivity: Strict control is essential to avoid side reactions such as azo-hydrazone tautomerism or diazonium salt decomposition.
- Scale-up Considerations: Batch reactors with temperature control and inert atmosphere recommended for industrial synthesis.
Summary Table of Key Chemical Identifiers for Reference
| Parameter | Value/Identifier |
|---|---|
| IUPAC Name | Disodium 3,3'-((2,2'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo(5-amino-3-methyl-1H-pyrazole-4,1-diyl)))bis(benzenesulphonate) |
| CAS Number | 6470-31-1 |
| Molecular Formula | C32H20Cl2N6Na2O6S2 |
| Molecular Weight | ~765.6 g/mol |
| PubChem CID | 22977 |
| EC Number | 229-296-1 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step azo-coupling reactions under controlled pH and temperature. For example, refluxing intermediates like 5-amino-3-methyl-1H-pyrazole with dichlorobiphenyl derivatives in polar aprotic solvents (e.g., DMSO) for 18 hours, followed by purification via recrystallization (water-ethanol mixtures) to achieve ~65% yield . Optimization may involve adjusting molar ratios, solvent polarity, or catalytic additives (e.g., acetic acid for pH control) to enhance azo bond formation.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying aromatic protons and azo linkages. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., sulfonate S=O stretches at ~1200 cm⁻¹, azo N=N stretches at ~1400–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms stoichiometry. For purity, melting point analysis (e.g., 141–143°C for intermediates) and HPLC with UV detection are recommended .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct pH-dependent solubility studies by dissolving the compound in buffered solutions (pH 2–12) and measuring saturation points via gravimetry or UV-vis spectroscopy. Stability is evaluated by monitoring degradation (e.g., azo bond cleavage) using accelerated aging tests under controlled temperature/humidity, with HPLC tracking decomposition products .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?
- Methodological Answer : Use microcosm studies simulating soil/water systems to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Employ LC-MS/MS to identify metabolites (e.g., sulfonated biphenyl derivatives). For photostability, expose the compound to UV light (λ = 254–365 nm) and analyze degradation kinetics via first-order rate constants .
Q. How can computational modeling (e.g., DFT, QSAR) predict the compound’s reactivity or toxicity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, molecular volume) with experimental toxicity data. Molecular docking studies assess potential interactions with biological targets (e.g., enzymes involved in azo dye metabolism) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar azo compounds?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity). Compare results across cell lines (e.g., HepG2 vs. NIH/3T3) to identify cell-type-specific effects. Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables causing discrepancies .
Q. How can researchers elucidate the role of functional groups (e.g., sulfonate, azo) in modulating the compound’s bioactivity?
- Methodological Answer : Synthesize analogs with targeted substitutions (e.g., replacing sulfonate with carboxylate) and compare bioactivity via dose-response assays. Use X-ray crystallography or NMR to study intermolecular interactions (e.g., hydrogen bonding with proteins). Spectroscopic titration experiments quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
